![molecular formula C25H19N5O4S B11496125 5-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B11496125.png)
5-[({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-3-phenyl-1,2,4-oxadiazole
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Overview
Description
1,3-benzodioxol-5-yl [(4-phenyl-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl] ether is a complex organic compound that features a benzodioxole moiety linked to a triazole ring through a sulfanyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzodioxol-5-yl [(4-phenyl-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl] ether typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Linking the Benzodioxole and Triazole Moieties: This step involves the formation of a sulfanyl bridge, which can be achieved through a nucleophilic substitution reaction using a thiol reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-benzodioxol-5-yl [(4-phenyl-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl] ether can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Nitro or halogenated derivatives of the benzodioxole moiety.
Scientific Research Applications
1,3-benzodioxol-5-yl [(4-phenyl-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl] ether has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying cellular pathways and mechanisms.
Industrial Applications: Its unique chemical structure allows for potential use in the development of new materials or as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 1,3-benzodioxol-5-yl [(4-phenyl-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl] ether involves its interaction with microtubules, leading to the disruption of microtubule assembly. This causes mitotic blockade and induces apoptosis in cancer cells. The compound’s sulfanyl and triazole moieties play crucial roles in its binding affinity and specificity towards tubulin .
Comparison with Similar Compounds
Similar Compounds
1,3-benzodioxol-5-yl-indoles: These compounds also feature a benzodioxole moiety and have shown anticancer activity.
1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and have been studied for their biological activities.
Uniqueness
1,3-benzodioxol-5-yl [(4-phenyl-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl] ether is unique due to its combination of benzodioxole, triazole, and oxadiazole moieties, which contribute to its distinct chemical and biological properties. This combination allows for multiple points of interaction with biological targets, enhancing its potential as a therapeutic agent.
Properties
Molecular Formula |
C25H19N5O4S |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
5-[[5-(1,3-benzodioxol-5-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C25H19N5O4S/c1-3-7-17(8-4-1)24-26-23(34-29-24)15-35-25-28-27-22(30(25)18-9-5-2-6-10-18)14-31-19-11-12-20-21(13-19)33-16-32-20/h1-13H,14-16H2 |
InChI Key |
BCHDXXZCMXVNRD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=NN=C(N3C4=CC=CC=C4)SCC5=NC(=NO5)C6=CC=CC=C6 |
Origin of Product |
United States |
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